molecular formula C13H10Cl3N3O2 B591144 N-[(E)-1H-吡咯-2-基甲亚胺]-2-(2,4,6-三氯苯氧基)乙酰胺 CAS No. 1378872-36-6

N-[(E)-1H-吡咯-2-基甲亚胺]-2-(2,4,6-三氯苯氧基)乙酰胺

货号: B591144
CAS 编号: 1378872-36-6
分子量: 346.6 g/mol
InChI 键: NVEDPFICKAIHKD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ML239 是一种强效且选择性地抑制乳腺癌干细胞的抑制剂。 它在靶向癌干细胞,特别是乳腺癌方面显示出显着的疗效,其抑制浓度 (IC50) 为 1.16 微摩尔 。由于其高选择性和效力,该化合物已被确定为一种很有前景的抗癌治疗候选药物。

科学研究应用

ML239 具有广泛的科学研究应用,包括:

作用机制

ML239 主要通过激活脂肪酸去饱和酶 2 (FADS2) 发挥作用。这种酶在脂质代谢中起着至关重要的作用,ML239 对它的激活导致选择性抑制乳腺癌干细胞。 此外,ML239 调节核因子-κB (NF-κB) 途径,该途径参与细胞存活和增殖 .

类似化合物:

ML239 的独特性: ML239 由于其对乳腺癌干细胞的高度选择性和其涉及 FADS2 激活的独特作用机制而脱颖而出。 这种特异性使其成为癌症研究中的宝贵工具,并成为靶向癌症治疗的潜在候选药物 .

准备方法

合成路线和反应条件: ML239 可以通过一个多步过程合成,该过程包括将 2,4,6-三氯苯酚与乙酸酐反应生成 2,4,6-三氯苯基乙酸酯。然后将此中间体与水合肼反应生成 2,4,6-三氯苯基酰肼。 最后一步是将此酰肼与 2-甲酰基吡咯缩合生成 ML239 .

工业生产方法: 虽然 ML239 的具体工业生产方法没有得到广泛的记录,但合成通常涉及标准有机合成技术,例如回流、蒸馏和结晶。 该过程可扩展,并可适应制药生产设施的大规模生产 .

化学反应分析

反应类型: ML239 会发生各种化学反应,包括:

常用试剂和条件:

主要产品:

相似化合物的比较

Uniqueness of ML239: ML239 stands out due to its high selectivity for breast cancer stem cells and its unique mechanism of action involving FADS2 activation. This specificity makes it a valuable tool in cancer research and a potential candidate for targeted cancer therapy .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(E)-1H-pyrrol-2-ylmethylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide involves the condensation of 2-(2,4,6-trichlorophenoxy)acetic acid with (E)-1H-pyrrol-2-carbaldehyde, followed by the addition of ammonia to form the final product.", "Starting Materials": [ "2-(2,4,6-trichlorophenoxy)acetic acid", "(E)-1H-pyrrol-2-carbaldehyde", "Ammonia" ], "Reaction": [ "Step 1: Condensation of 2-(2,4,6-trichlorophenoxy)acetic acid with (E)-1H-pyrrol-2-carbaldehyde in the presence of a catalyst such as p-toluenesulfonic acid or HCl to form N-[(E)-1H-pyrrol-2-ylmethylidene]-2-(2,4,6-trichlorophenoxy)acetamide.", "Step 2: Addition of ammonia to the reaction mixture to form N-[(E)-1H-pyrrol-2-ylmethylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide.", "Step 3: Purification of the final product by recrystallization or chromatography." ] }

CAS 编号

1378872-36-6

分子式

C13H10Cl3N3O2

分子量

346.6 g/mol

IUPAC 名称

N-(1H-pyrrol-2-ylmethylideneamino)-2-(2,4,6-trichlorophenoxy)acetamide

InChI

InChI=1S/C13H10Cl3N3O2/c14-8-4-10(15)13(11(16)5-8)21-7-12(20)19-18-6-9-2-1-3-17-9/h1-6,17H,7H2,(H,19,20)

InChI 键

NVEDPFICKAIHKD-UHFFFAOYSA-N

手性 SMILES

C1=CNC(=C1)/C=N\NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl

SMILES

C1=CNC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl

规范 SMILES

C1=CNC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl

外观

Assay:≥98%A crystalline solid

同义词

(2E)-2-(1H-Pyrrol-2-ylmethylene)hydrazide 2-(2,4,6-trichlorophenoxy)-acetic Acid;  CID-49843203

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-1H-pyrrol-2-ylmethylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[(E)-1H-pyrrol-2-ylmethylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-[(E)-1H-pyrrol-2-ylmethylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-[(E)-1H-pyrrol-2-ylmethylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-[(E)-1H-pyrrol-2-ylmethylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-[(E)-1H-pyrrol-2-ylmethylideneamino]-2-(2,4,6-trichlorophenoxy)acetamide
Customer
Q & A

Q1: What is the primary biological target of ML239?

A1: ML239 has shown potent and selective inhibitory activity against breast cancer stem cell-like cells (CSCs) []. While the exact target remains under investigation, gene expression studies indicate ML239 alters gene expression within the NF-κB pathway in CSCs [].

Q2: How does ML239 impact the NF-κB pathway in breast cancer stem cells?

A2: Research suggests that ML239 treatment leads to altered gene expression patterns within the NF-κB pathway specifically in breast CSC-like cells, but not in isogenic control cell lines []. This suggests a targeted effect on this pathway, which is often dysregulated in cancer. Further research is needed to elucidate the precise mechanism of action.

Q3: What is the molecular formula and weight of ML239?

A3: Unfortunately, the provided research excerpts do not disclose the exact molecular formula and weight of ML239.

Q4: Is there any spectroscopic data available for characterizing ML239?

A4: The provided research snippets do not offer specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for ML239.

Q5: What is the dissolution rate of ML239?

A5: The provided research does not delve into the specific dissolution rate of ML239. Understanding its dissolution profile is crucial for potential pharmaceutical applications, as it influences the rate and extent of drug absorption.

Q6: Has ML239 been incorporated into any specific formulations, and if so, what are their applications?

A6: The provided research excerpts do not mention specific formulations developed for ML239 or their potential applications. Formulating a compound is crucial for optimizing its delivery, stability, and ultimately its therapeutic efficacy.

Q7: How do structural modifications of the ML239 scaffold influence its biological activity?

A7: Research on ML239 analogs, particularly those with variations in the acyl hydrazone scaffold, revealed a range of potencies against breast CSCs, from 790 nM to inactive []. This suggests that even minor structural alterations can significantly impact its activity and highlights the importance of SAR studies in optimizing drug candidates.

Q8: Does ML239 exhibit any catalytic properties?

A8: The available research does not present any evidence of ML239 possessing catalytic activity. The focus has primarily been on its potential as an inhibitor of cancer cell growth.

Q9: Have there been any computational studies conducted on ML239, such as molecular docking or QSAR modeling?

A9: The provided research excerpts do not mention any computational studies performed on ML239. Employing computational methods could offer insights into its interactions with potential targets, predict the effects of structural modifications, and guide further optimization efforts.

Q10: What is known about the toxicity profile of ML239?

A10: While ML239 demonstrated selectivity for breast CSCs over certain control cell lines, comprehensive toxicological data are not provided in the research excerpts []. Rigorous toxicity studies are essential for assessing the safety profile of any potential therapeutic compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。